molecular formula C7H9N3O2 B1287375 4-(Aminomethyl)-2-nitroaniline CAS No. 79556-69-7

4-(Aminomethyl)-2-nitroaniline

Cat. No.: B1287375
CAS No.: 79556-69-7
M. Wt: 167.17 g/mol
InChI Key: VYPGEDMAENMAAQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-nitroaniline is an organic compound with the molecular formula C7H9N3O2 It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains a nitro group (-NO2) and a methyl group (-CH2-)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-nitroaniline typically involves the nitration of 4-(Aminomethyl)aniline. The process begins with the protection of the amino group to prevent unwanted reactions. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. After nitration, the protecting group is removed to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Various electrophiles in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4-(Aminomethyl)-2-phenylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 4-(Aminomethyl)-2-nitrobenzene derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-nitroaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-(Aminomethyl)aniline
  • 2-Nitroaniline
  • 4-(Methoxyphenyl)aminomethyl-N,N-dimethylaniline

Comparison: 4-(Aminomethyl)-2-nitroaniline is unique due to the presence of both an amino group and a nitro group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-(Aminomethyl)aniline lacks the nitro group, limiting its reactivity in redox reactions. Similarly, 2-Nitroaniline lacks the aminomethyl group, reducing its potential for nucleophilic substitution reactions.

Properties

IUPAC Name

4-(aminomethyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGEDMAENMAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

One equivalent of diborane in THF was added to a solution of 1-amino-2-nitro-4-cyanobenzene (500 mg.) in anhydrous THF (20 ml.) under nitrogen at 10°. After 2 hours excess diborane was destroyed by addition of MeOH and the reaction mixture was evaporated to dryness. The residue was dissolved in methanol and methanolic HCl added. The solvent was evaporated, the residue was basified and the product extracted with ether (x3). The combined extracts were dried and evaporated to give impure 1-amino-2-nitro-4-aminomethylbenzene. To a solution of this diamine (350 mg.) in dry dioxan (10 ml.) was added "Boc-On" (Aldrich Chemical Co.) (258 mg.). The reaction mixture was stirred at ambient temperature for 18 hours, concentrated, and the residue purified by chromatography on silica using CH2Cl2 /ether as eluant. There was thus obtained 1-amino-2-nitro-4-(t-butoxycarbonylaminomethyl)benzene. This product was hydrogenated at ambient pressure in THF/ethanol solution using 10% w/w palladium-on-carbon catalyst to give 1,2-diamino-4-(t-butoxycarbonylaminomethyl)benzene which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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